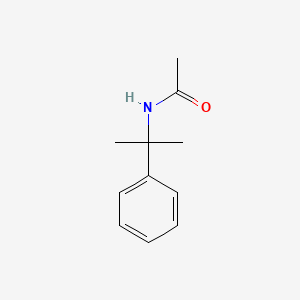
N-(2-phenylpropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylpropan-2-yl)acetamide is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
N-(2-phenylpropan-2-yl)acetamide serves as an important intermediate in organic synthesis. Its structure allows it to act as a building block for the formation of more complex molecules. The compound's reactivity can be harnessed in several reactions including:
- Substitution Reactions : The nitrogen atom can be substituted with various nucleophiles, leading to a range of derivatives.
- Oxidation and Reduction : This compound can undergo oxidation to yield ketones or carboxylic acids, and reduction to produce alcohols.
Biological Research
The compound has been investigated for its potential biological activities, particularly in the context of drug discovery. Its structural features enable it to interact with specific biological targets:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anticonvulsant Properties : Studies have shown that certain derivatives demonstrate anticonvulsant activity, suggesting their potential use in treating epilepsy .
Case Study: Anticonvulsant Activity
A study synthesized new derivatives of this compound and evaluated their anticonvulsant effects in animal models. The results indicated that several compounds exhibited promising activity comparable to existing medications .
Medicinal Chemistry
This compound is being explored for its therapeutic potential in various medical applications:
- Pain Management : Some derivatives have shown analgesic properties, suggesting their use in pain relief therapies. The mechanism involves modulation of pain pathways similar to established analgesics like paracetamol .
Case Study: Analgesic Activity
In a comparative study, a series of N-(aryl)acetamides were synthesized and tested for analgesic efficacy. Notably, one derivative demonstrated superior activity compared to paracetamol, indicating its potential as a new pain management agent .
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials:
- Coatings and Adhesives : Due to its stability and reactivity, this compound is used in formulating coatings and adhesives that require specific performance characteristics.
Table 1: Summary of Applications
| Application Area | Specific Uses | Notable Properties |
|---|---|---|
| Chemical Synthesis | Intermediate for complex organic compounds | Reactivity in substitution reactions |
| Biological Research | Antimicrobial and anticonvulsant studies | Interaction with biological targets |
| Medicinal Chemistry | Potential analgesic agent | Modulation of pain pathways |
| Industrial Applications | Coatings and adhesives | Stability and reactivity |
Properties
CAS No. |
79649-68-6 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(2-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-9(13)12-11(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,12,13) |
InChI Key |
VLGVCSRAGGWVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














